

electronic configuration and d-d transitions of [Co(en)3]3+

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(ethylenediamine)cobalt(III)*

Cat. No.: B086008

[Get Quote](#)

An In-depth Technical Guide on the Electronic Configuration and d-d Transitions of
Tris(ethylenediamine)cobalt(III)

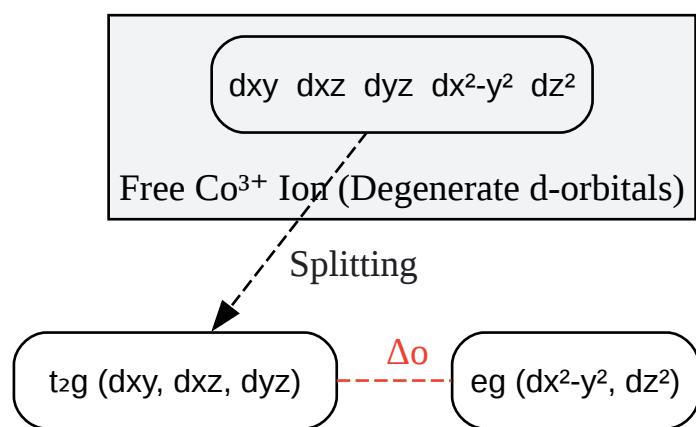
Introduction

The **tris(ethylenediamine)cobalt(III)** cation, $[\text{Co}(\text{en})_3]^{3+}$, is a classic example of an octahedral coordination complex that has been pivotal in the development of coordination chemistry, particularly in the areas of stereochemistry and electronic spectroscopy. Its kinetic inertness and distinct spectroscopic features make it an ideal model system for studying the principles of Ligand Field Theory. This guide provides a detailed examination of the electronic structure and the nature of the d-d electronic transitions that characterize this complex.

Electronic Configuration of $[\text{Co}(\text{en})_3]^{3+}$ Determination of Cobalt's Oxidation State and d-Electron Count

The central metal ion in the complex is cobalt. The ethylenediamine ligand (en), with the formula $\text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2$, is a neutral bidentate ligand, meaning it has no charge and binds to the metal at two points. Given that the overall charge of the complex ion is +3, the oxidation state of cobalt must also be +3.

A neutral cobalt atom has the electron configuration $[\text{Ar}] \ 3\text{d}^7 \ 4\text{s}^2$. To form the Co^{3+} ion, it loses three electrons, two from the 4s orbital and one from the 3d orbital, resulting in an electron


configuration of [Ar] 3d⁶.

Ligand Field Theory and Orbital Splitting

In an isolated gaseous Co³⁺ ion, the five 3d orbitals are degenerate (have the same energy). However, when surrounded by six nitrogen donor atoms from the three ethylenediamine ligands in an octahedral arrangement, the degeneracy is lifted. According to Ligand Field Theory, the d-orbitals split into two distinct energy levels: a lower-energy set of three orbitals (t_{2g}) and a higher-energy set of two orbitals (e_g). The energy separation between these levels is denoted as Δo (the octahedral field splitting parameter).

Ethylenediamine is classified as a strong-field ligand in the spectrochemical series. Strong-field ligands cause a large energy separation (Δo) between the t_{2g} and e_g orbitals. For a d⁶ metal ion like Co³⁺, this large Δo is greater than the spin-pairing energy (P), which is the energy required to pair two electrons in the same orbital. Consequently, it is energetically more favorable for the electrons to fill the lower-energy t_{2g} orbitals completely before occupying the higher-energy e_g orbitals. This results in a low-spin electronic configuration.

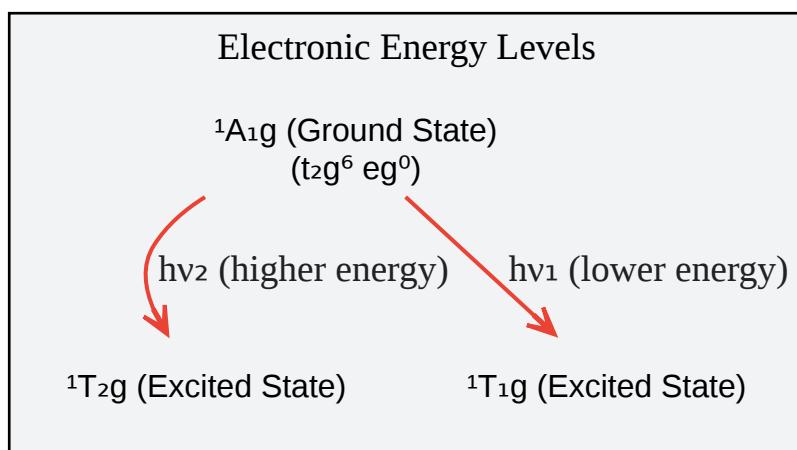
The ground state electronic configuration for [Co(en)₃]³⁺ is therefore t_{2g}⁶ e_g⁰. As all six d-electrons are paired in the t_{2g} orbitals, the complex is diamagnetic.

[Click to download full resolution via product page](#)

Figure 1: d-Orbital Splitting in an Octahedral Ligand Field.

d-d Electronic Transitions

The characteristic yellow-orange color of $[\text{Co}(\text{en})_3]^{3+}$ solutions is due to the absorption of light in the visible region of the electromagnetic spectrum. This absorption corresponds to the promotion of an electron from the filled t_{2g} orbitals to the empty eg orbitals. These are known as d-d transitions.


Selection Rules and Transition Assignments

For a low-spin d^6 complex like $[\text{Co}(\text{en})_3]^{3+}$, the ground state term symbol is $^1\text{A}_{1g}$. According to the Tanabe-Sugano diagram for a d^6 octahedral complex, there are two spin-allowed electronic transitions from the ground state:

- $^1\text{A}_{1g} \rightarrow ^1\text{T}_{1g}$
- $^1\text{A}_{1g} \rightarrow ^1\text{T}_{2g}$

These transitions are "spin-allowed" because the spin multiplicity (the superscript 1) does not change. However, they are formally "Laporte-forbidden" because they involve a transition between orbitals of the same parity (g \rightarrow g, from gerade). The transitions become weakly allowed through vibronic coupling, which momentarily breaks the centrosymmetry of the molecule. This results in molar absorptivity (ϵ) values that are typically in the range of 50-150 L mol $^{-1}$ cm $^{-1}$.

The UV-Vis absorption spectrum of aqueous $[\text{Co}(\text{en})_3]^{3+}$ typically shows two absorption bands corresponding to these transitions.

[Click to download full resolution via product page](#)

Figure 2: Spin-Allowed Electronic Transitions for Low-Spin d⁶ [Co(en)₃]³⁺.

Quantitative Spectroscopic Data

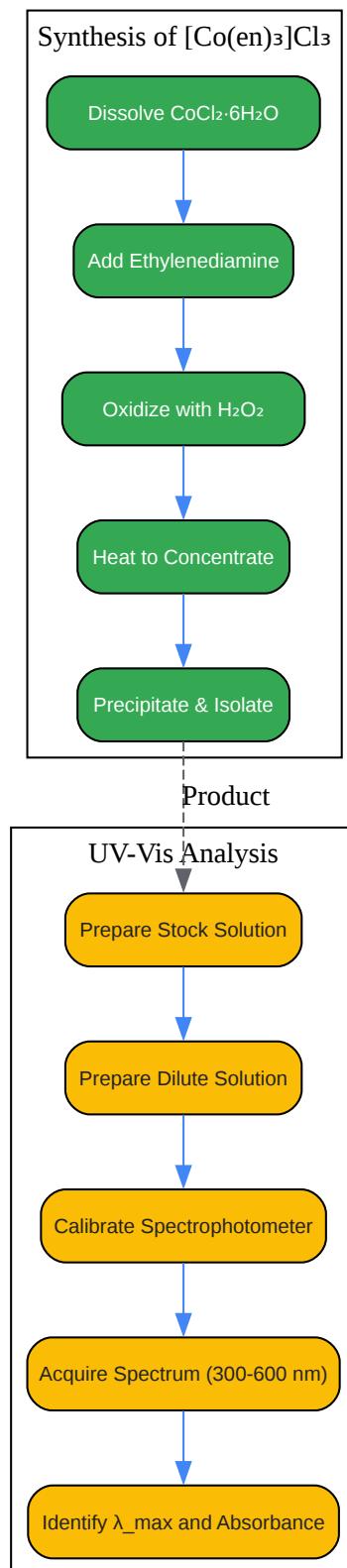
The following table summarizes representative quantitative data for the d-d absorption bands of [Co(en)₃]³⁺. Minor variations in the exact peak positions (λ_{max}) and molar absorptivities (ϵ) are reported in the literature, which can be attributed to differences in experimental conditions such as solvent and counter-ion.

Transition	λ_{max} (nm)	Wavenumber (cm ⁻¹)	ϵ (L mol ⁻¹ cm ⁻¹)
$^1\text{A}_1\text{g} \rightarrow ^1\text{T}_1\text{g}$	~465	~21,500	~88
$^1\text{A}_1\text{g} \rightarrow ^1\text{T}_2\text{g}$	~340	~29,400	~80

Experimental Protocol: UV-Vis Spectroscopic Analysis

This section outlines a detailed methodology for the synthesis of **tris(ethylenediamine)cobalt(III)** chloride and the subsequent determination of its absorption spectrum.

Synthesis of [Co(en)₃]Cl₃


- **Dissolution:** Dissolve approximately 12 g of cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) in 35 mL of deionized water in a 250 mL flask.
- **Ligand Addition:** In a separate beaker, carefully add 9 mL of ethylenediamine to 25 mL of deionized water. Add this solution to the cobalt chloride solution while stirring.
- **Oxidation:** Add approximately 0.5 g of activated charcoal to the flask. Slowly and carefully add 10 mL of 30% hydrogen peroxide (H₂O₂) to the mixture. The H₂O₂ acts as the oxidizing agent to convert Co(II) to Co(III). The reaction is exothermic.
- **Heating:** Gently heat the solution on a hot plate in a fume hood, concentrating the solution by boiling until the volume is reduced by about half. This also helps to decompose excess

hydrogen peroxide.

- Isolation: Cool the solution in an ice bath. The activated charcoal can be removed by gravity filtration of the hot solution or left in for the crystallization step. Add 10-15 mL of concentrated HCl and then ~120 mL of ethanol to precipitate the yellow-orange product.
- Purification: Collect the crude product by vacuum filtration and wash with ethanol, followed by diethyl ether. The product can be recrystallized from a minimum amount of hot water.

UV-Vis Spectrophotometry

- Preparation of Stock Solution: Accurately weigh approximately 0.1 g of the synthesized $[\text{Co}(\text{en})_3]\text{Cl}_3$ and dissolve it in deionized water in a 100 mL volumetric flask. Fill the flask to the mark to create a stock solution of known concentration.
- Preparation of Dilute Solution: Pipette an appropriate volume of the stock solution into a smaller volumetric flask (e.g., 5 mL into a 50 mL flask) and dilute with deionized water. The final concentration should be chosen such that the absorbance at λ_{max} is within the optimal range of the spectrophotometer (typically 0.2 - 1.0).
- Instrument Calibration: Calibrate the UV-Vis spectrophotometer using a cuvette filled with deionized water as the blank.
- Spectrum Acquisition: Rinse the cuvette with the prepared dilute solution of the complex, then fill it and place it in the spectrophotometer.
- Data Collection: Scan the absorbance of the solution over a wavelength range of approximately 300 nm to 600 nm.
- Analysis: Identify the wavelengths of maximum absorbance (λ_{max}) and record the corresponding absorbance values. Calculate the molar absorptivity (ϵ) for each peak using the Beer-Lambert law ($A = \epsilon bc$), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

[Click to download full resolution via product page](#)

Figure 3: Experimental Workflow for Synthesis and UV-Vis Analysis.

Conclusion

The **tris(ethylenediamine)cobalt(III)** complex is an archetypal system for understanding the electronic structure of d⁶ transition metal complexes. Its low-spin t_{2g}⁶ e_g⁰ configuration, arising from the strong ligand field of ethylenediamine, dictates its diamagnetic nature and its characteristic UV-Vis absorption spectrum. The two observed spin-allowed, but Laporte-forbidden, d-d transitions (¹A_{1g} → ¹T_{1g} and ¹A_{1g} → ¹T_{2g}) are well-explained by Ligand Field Theory and provide a clear, experimentally verifiable example of the principles governing the interaction of light with coordination compounds.

- To cite this document: BenchChem. [electronic configuration and d-d transitions of [Co(en)3]3+]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b086008#electronic-configuration-and-d-d-transitions-of-co-en-3-3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com